molecular formula C13H18N2O B116791 4-methoxy DMT CAS No. 3965-97-7

4-methoxy DMT

Cat. No.: B116791
CAS No.: 3965-97-7
M. Wt: 218.29 g/mol
InChI Key: HFYHBTWTJDAYGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N,N-dimethyltryptamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxyindole.

    Alkylation: The indole is alkylated using a suitable alkylating agent such as dimethylamine.

    Reduction: The resulting intermediate is then reduced to yield 4-methoxy-N,N-dimethyltryptamine.

Industrial Production Methods: Industrial production methods for 4-methoxy-N,N-dimethyltryptamine are not well-documented due to its classification as a controlled substance in many countries. the general approach would involve large-scale synthesis using the same steps as outlined above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-N,N-dimethyltryptamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amines.

    Substitution: Substitution reactions can occur at the methoxy group or the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products:

    Oxidation Products: Oxides and other oxidized derivatives.

    Reduction Products: Simpler amines.

    Substitution Products: Various substituted tryptamines depending on the reagents used.

Scientific Research Applications

4-Methoxy-N,N-dimethyltryptamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A and 5-HT1A receptors, which are implicated in the regulation of mood, perception, and cognition . The binding of 4-methoxy-N,N-dimethyltryptamine to these receptors leads to altered neurotransmitter release and changes in neural activity, contributing to its psychoactive effects.

Comparison with Similar Compounds

    5-Methoxy-N,N-Dimethyltryptamine: More potent than 4-methoxy-N,N-dimethyltryptamine and has similar psychoactive effects.

    4-Hydroxy-N,N-Dimethyltryptamine (Psilocin): Another related compound with higher potency and similar effects.

    N,N-Dimethyltryptamine (DMT): Known for its powerful hallucinogenic effects and rapid onset.

Uniqueness: 4-Methoxy-N,N-dimethyltryptamine is unique in its lower potency compared to other tryptamines, making it a valuable compound for studying the structure-activity relationships of psychedelic substances .

Properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYHBTWTJDAYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475892
Record name N,N-Dimethyl-4-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3965-97-7
Record name N,N-Dimethyl-4-methoxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3965-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methylpsilocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-METHYLPSILOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4NBI2F334
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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